4-[3-(Benzyloxy)-4-methoxyphenyl]-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
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Overview
Description
4-[3-(Benzyloxy)-4-methoxyphenyl]-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
The synthesis of 4-[3-(Benzyloxy)-4-methoxyphenyl]-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by benzylation, forming 3-(benzyloxy)-4-methoxyphenol.
Formation of the Tetrahydropyridine Ring: The next step involves the cyclization of the intermediate to form the tetrahydropyridine ring.
Introduction of the Prop-2-en-1-ylsulfanyl Group:
Chemical Reactions Analysis
4-[3-(Benzyloxy)-4-methoxyphenyl]-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group.
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and nucleophiles like thiols .
Scientific Research Applications
4-[3-(Benzyloxy)-4-methoxyphenyl]-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 4-[3-(Benzyloxy)-4-methoxyphenyl]-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to the modulation of biological pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and proliferative pathways .
Comparison with Similar Compounds
When compared to similar compounds, 4-[3-(Benzyloxy)-4-methoxyphenyl]-6-oxo-2-(prop-2-en-1-ylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include:
4-Benzyloxy-3-methoxyphenylacetic acid: This compound shares the benzyloxy and methoxy groups but lacks the tetrahydropyridine ring.
3-(Benzyloxy)-4-methoxyphenylboronic acid: This compound also contains the benzyloxy and methoxy groups but differs in its boronic acid functionality.
Properties
IUPAC Name |
4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-6-prop-2-enylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-11-29-23-19(14-24)18(13-22(26)25-23)17-9-10-20(27-2)21(12-17)28-15-16-7-5-4-6-8-16/h3-10,12,18H,1,11,13,15H2,2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMYDRHISXGCET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC=C)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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